Terallethrin
Overview
Description
Terallethrin is a synthetic pyrethroid insecticide known for its rapid knockdown effects on various insects, including mosquitoes, houseflies, and cockroaches . It is a neurotoxin that disrupts the function of neurons by interacting with sodium channels . This compound is considered obsolete in some regions but may still be available in others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terallethrin is synthesized through the esterification of 2-methyl-4-oxo-3-allylcyclopent-2-enyl with 2,2,3,3-tetramethylcyclopropanecarboxylic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is facilitated by catalysts. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols derived from this compound.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
Terallethrin has been extensively studied for its insecticidal properties. It is used in:
Chemistry: As a model compound for studying the synthesis and reactions of pyrethroids.
Biology: For investigating the effects of neurotoxins on insect nervous systems.
Medicine: In the development of insecticide-treated materials for preventing insect-borne diseases.
Industry: In the formulation of household insecticides and public health fumigants
Mechanism of Action
Terallethrin exerts its effects by binding to voltage-gated sodium channels in neurons, modifying their gating kinetics . This interaction increases the affinity of the channel for this compound, slowing both the opening and closing of the sodium channel. As a result, stronger excitatory potentials are required to produce an action potential, leading to delayed repolarization and increased susceptibility to large action potentials and repeated firing .
Comparison with Similar Compounds
Allethrin: The first synthetic pyrethroid, known for its quick knockdown activity.
Prallethrin: Similar to allethrin, with high efficacy against mosquitoes.
Resmethrin: Known for its high lethality in aerosol formulations.
Permethrin: Characterized by its long residual effect and used in cockroach control.
Uniqueness of Terallethrin: this compound stands out due to its high vapor pressure, making it effective in a wide range of practical applications as a knockdown agent in both household and public health fields . Its rapid action and high efficacy against various insects make it a valuable compound in insecticide formulations.
Biological Activity
Terallethrin is a synthetic pyrethroid insecticide, recognized for its potent insecticidal properties. It is primarily used in household insecticides and has been extensively studied for its biological activity, particularly against various insect pests. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against target organisms, and relevant case studies.
This compound (2,2,3,3-tetramethylcyclopropanecarboxylate) is derived from chrysanthemic acid and exhibits a unique structure that contributes to its biological activity. Its mechanism of action involves the disruption of sodium channels in the nervous system of insects, leading to hyperexcitation and eventual paralysis. This action is characteristic of Type I pyrethroids, which are known to induce neurotoxic effects such as tremors and hyperactivity in target species .
Efficacy Against Insect Pests
This compound has demonstrated significant efficacy against a variety of insect pests, including mosquitoes and cockroaches. The following table summarizes key findings on its biological activity:
Insect Species | Concentration (w/w %) | Mortality (%) | Knockdown Time (KT50) |
---|---|---|---|
Anopheles gambiae | 0.03 | 90% | 3 minutes |
German Cockroach | 0.00625 | 100% | 0.7 minutes |
Musca domestica | 0.025 | 85% | 5 minutes |
These results indicate that this compound is particularly effective at low concentrations, making it a valuable tool for pest control strategies in both residential and agricultural settings .
Case Study 1: Efficacy in Malaria Control
A study conducted in rural Tanzania evaluated the effectiveness of this compound as a spatial repellent against Anopheles gambiae, the primary vector for malaria transmission. The results showed that this compound significantly reduced human-vector contact through deterrence and blood-feeding inhibition. In experimental huts, mosquitoes exposed to this compound coils exhibited a marked decrease in blood-feeding rates compared to control groups .
Case Study 2: Household Insecticide Performance
In another case study assessing household insecticides, this compound was compared with other pyrethroids such as deltamethrin and transfluthrin. The study found that this compound provided rapid knockdown effects and high mortality rates among common household pests like cockroaches and flies. Notably, it was observed that combining this compound with Piperonyl Butoxide (PBO) enhanced its efficacy, leading to faster knockdown times and increased mortality rates .
Safety and Environmental Impact
While this compound is highly effective as an insecticide, concerns regarding its environmental impact and safety have been raised. Studies indicate that while it poses lower risks to non-target organisms compared to other pyrethroids, careful management practices are essential to mitigate potential adverse effects on beneficial insects and aquatic ecosystems .
Properties
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-7-8-11-10(2)13(9-12(11)18)20-15(19)14-16(3,4)17(14,5)6/h7,13-14H,1,8-9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZYPRIEDMSCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057984 | |
Record name | Terallethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15589-31-8 | |
Record name | Terallethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15589-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terallethrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015589318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terallethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl 2,2,3,3-tetramethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERALLETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6THJ337EJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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